molecular formula C7H15ClN2O B1520321 2-amino-N-cyclopentylacetamide hydrochloride CAS No. 1187931-16-3

2-amino-N-cyclopentylacetamide hydrochloride

Cat. No.: B1520321
CAS No.: 1187931-16-3
M. Wt: 178.66 g/mol
InChI Key: KPLHAJPRECQCRB-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopentylacetamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is a white crystalline solid that is soluble in water and organic solvents. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-cyclopentylacetamide hydrochloride typically involves the reaction of cyclopentylamine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate cyclopentylaminoacetic acid, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-cyclopentylacetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or amides.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of different substituted cyclopentyl derivatives.

Scientific Research Applications

2-Amino-N-cyclopentylacetamide hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. In biology, it is used as a building block for the synthesis of peptides and other bioactive molecules. In medicine, it serves as a precursor for the development of new drugs and therapeutic agents. In industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-N-cyclopentylacetamide hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets to produce therapeutic effects. The compound can bind to receptors or enzymes, altering their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • Cyclopentylamine

  • Cyclopentylcarboxylic acid

  • Cyclopentylacetic acid

Properties

IUPAC Name

2-amino-N-cyclopentylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-5-7(10)9-6-3-1-2-4-6;/h6H,1-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLHAJPRECQCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677622
Record name N-Cyclopentylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-16-3
Record name Acetamide, 2-amino-N-cyclopentyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-cyclopentylacetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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